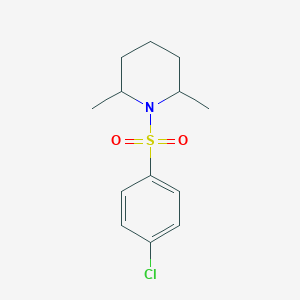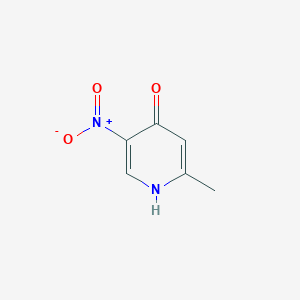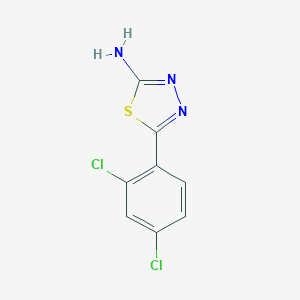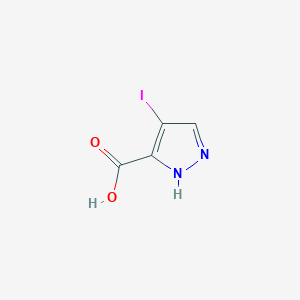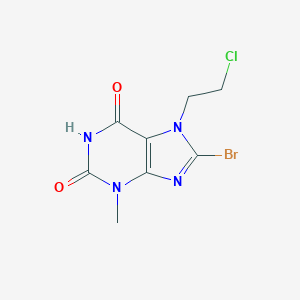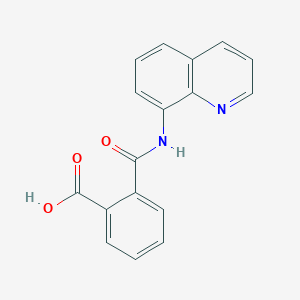
2-(Quinolin-8-ylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-8-ylcarbamoyl)benzoic acid, also known as QBCA, is a chemical compound that has garnered attention in recent years due to its potential use in scientific research. QBCA is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety, making it a versatile molecule with a range of potential applications. In
科学的研究の応用
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can prevent cancer cells from dividing and multiplying, leading to cell death.
生化学的および生理学的効果
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and antioxidant properties. These properties make 2-(Quinolin-8-ylcarbamoyl)benzoic acid a potential candidate for the treatment of a range of inflammatory and oxidative stress-related diseases, including arthritis and cardiovascular disease.
実験室実験の利点と制限
One of the major advantages of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its versatility. Due to its unique chemical structure, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can be modified to produce a range of derivatives with different properties and potential applications. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid is relatively easy to synthesize and purify, making it suitable for use in a range of lab experiments. However, one of the limitations of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its potential toxicity. While 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to be relatively non-toxic in vitro, further research is needed to determine its safety and efficacy in vivo.
将来の方向性
There are several potential future directions for research on 2-(Quinolin-8-ylcarbamoyl)benzoic acid. One area of research is the development of new cancer treatments based on 2-(Quinolin-8-ylcarbamoyl)benzoic acid and its derivatives. Additionally, further research is needed to determine the safety and efficacy of 2-(Quinolin-8-ylcarbamoyl)benzoic acid in vivo, including studies on its pharmacokinetics and toxicity. Finally, there is potential for 2-(Quinolin-8-ylcarbamoyl)benzoic acid to be used in the development of new antibiotics and anti-inflammatory drugs, making it an exciting area of research with a range of potential applications.
合成法
The synthesis of 2-(Quinolin-8-ylcarbamoyl)benzoic acid involves a multi-step process that begins with the synthesis of 8-aminoquinoline. This is followed by the reaction of 8-aminoquinoline with 2-chlorobenzoic acid to form the intermediate 2-(quinolin-8-yl)benzoic acid. Finally, the intermediate is treated with cyanogen bromide to produce 2-(Quinolin-8-ylcarbamoyl)benzoic acid. This synthesis method has been optimized to produce high yields of 2-(Quinolin-8-ylcarbamoyl)benzoic acid with high purity, making it suitable for use in scientific research.
特性
CAS番号 |
17332-36-4 |
|---|---|
製品名 |
2-(Quinolin-8-ylcarbamoyl)benzoic acid |
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
2-(quinolin-8-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16(12-7-1-2-8-13(12)17(21)22)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)(H,21,22) |
InChIキー |
NMTUBTOHMIYNFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
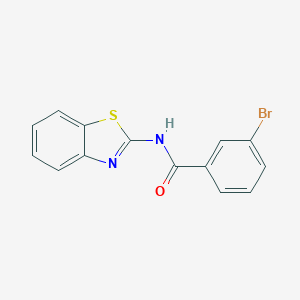
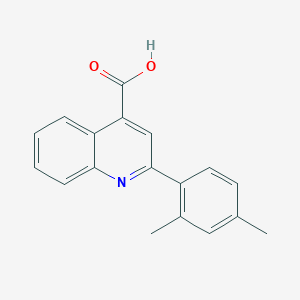
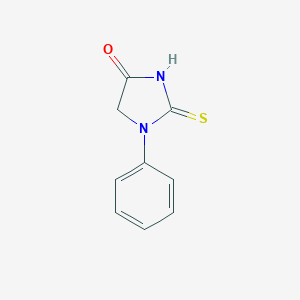
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
